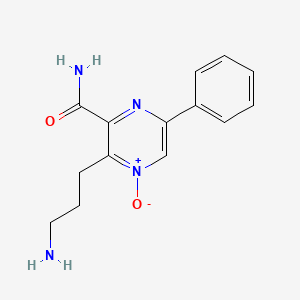

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

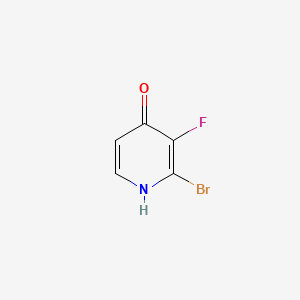

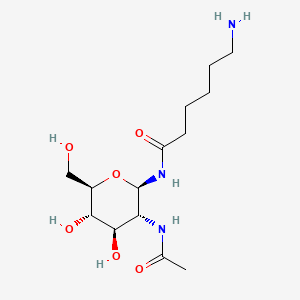

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine is a pivotal compound in the biomedical field. It has been found to be highly effective in combating microbial infections due to its potent antibacterial and antifungal properties . It is aimed at inhibiting the growth and replication of pathogens, thus alleviating the severity of the disease .

Molecular Structure Analysis

The molecular formula of this compound is C14H27N3O6 . The IUPAC name is N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide .Physical And Chemical Properties Analysis

The molecular weight of this compound is 333.38 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用

Antioxidant and Anti-inflammatory Properties

N-acetylcysteine (NAC), an acetylated form of the amino acid L-cysteine, is recognized for its potent antioxidant properties and serves as a precursor to glutathione (GSH), a crucial antioxidant within the body. This characteristic underlines its potential in treating conditions marked by oxidative stress and inflammation, such as cystic fibrosis (CF). NAC's antioxidant activity is pivotal in managing CF airway inflammation and redox imbalance. Moreover, it has shown promise in the prevention and eradication of biofilms, particularly against Pseudomonas aeruginosa infections in CF airways, highlighting its role beyond mere antioxidant activity (Guerini et al., 2022).

Psychiatric Applications

The exploration of NAC in psychiatry reveals its emerging role in treating various psychiatric disorders, leveraging its capacity to modulate glutamatergic, neurotropic, and inflammatory pathways. Studies have documented NAC's efficacy in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, positioning it as a versatile agent in psychiatric treatment (Dean et al., 2011).

Cancer Metabolism

Research into metabolic adaptations of cancer cells highlights the alternative usage of substrates like glutamine and acetate in the tricarboxylic acid (TCA) cycle, especially under hypoxia. The elucidation of molecular mechanisms governing glutamine and acetate metabolism unveils potential targets for therapeutic interventions, aiming to exploit tumor metabolic plasticity (Corbet & Féron, 2015).

Biomedical Material Applications

Poly(glutamic acid) (PGA) and poly(lysine) (PL) are highlighted for their biomedical applications due to their water solubility, biodegradability, and non-toxic nature. These properties make PGA and PL promising candidates for drug delivery carriers, biological adhesives, and other biomedical materials, reflecting the growing interest in utilizing natural polymers in medical applications (Shih et al., 2004).

Glutamine's Role in Cellular Survival

Glutamine's involvement in cellular survival and apoptosis modulation is underscored, with studies indicating its potential therapeutic benefits in conditions of glutamine deprivation. Such research provides insight into glutamine's essential roles in cellular metabolism, stress response, and survival signaling pathways, presenting avenues for therapeutic exploration in critical illnesses and metabolic stress conditions (Fuchs & Bode, 2006).

Safety And Hazards

The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O6/c1-8(19)16-11-13(22)12(21)9(7-18)23-14(11)17-10(20)5-3-2-4-6-15/h9,11-14,18,21-22H,2-7,15H2,1H3,(H,16,19)(H,17,20)/t9-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQMXQHRYQBRAG-DKTYCGPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CCCCCN)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCN)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)

![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)

![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)